molecular formula C23H20ClNO4 B4755472 N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

Cat. No. B4755472
M. Wt: 409.9 g/mol
InChI Key: FWPSWZGPXAOOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide, also known as ACBCB, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. ACBCB has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is not fully understood, but studies have shown that it acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in many types of cancer. By inhibiting COX-2, N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can reduce inflammation and inhibit tumor growth. Additionally, N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating lipid metabolism and inflammation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been shown to have potent anti-inflammatory and analgesic effects in animal models. Studies have shown that N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response. N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of the inflammasome, a key component of the innate immune system. Additionally, N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and target intracellular enzymes. N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is also stable and can be easily synthesized using various methods. However, there are also limitations to using N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide in lab experiments. It has low solubility in aqueous solutions and may require the use of organic solvents. Additionally, N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide. Another area of research is the study of N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide in combination with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide in human clinical trials. Finally, the potential use of N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.

Scientific Research Applications

N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been extensively studied for its potential use in scientific research. This compound has been shown to have potent anti-inflammatory and analgesic effects in animal models. N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has also been studied for its potential use in the treatment of cancer. Studies have shown that N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been studied for its potential use in the treatment of neurological disorders. Studies have shown that N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-acetylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO4/c1-15(26)17-4-3-5-20(12-17)25-23(27)18-8-11-21(22(13-18)28-2)29-14-16-6-9-19(24)10-7-16/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPSWZGPXAOOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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